molecular formula C6H7BrN2O3 B13010915 Ethyl (4-bromoisoxazol-3-yl)carbamate

Ethyl (4-bromoisoxazol-3-yl)carbamate

Cat. No.: B13010915
M. Wt: 235.04 g/mol
InChI Key: HPEOEUIXWZEWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-bromoisoxazol-3-yl)carbamate is a synthetic carbamate derivative featuring a brominated isoxazole core.

Properties

Molecular Formula

C6H7BrN2O3

Molecular Weight

235.04 g/mol

IUPAC Name

ethyl N-(4-bromo-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C6H7BrN2O3/c1-2-11-6(10)8-5-4(7)3-12-9-5/h3H,2H2,1H3,(H,8,9,10)

InChI Key

HPEOEUIXWZEWTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NOC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-bromoisoxazol-3-yl)carbamate typically involves the reaction of 4-bromoisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

    Starting Materials: 4-bromoisoxazole, ethyl chloroformate, triethylamine.

    Reaction Conditions: Anhydrous conditions, typically at room temperature.

    Procedure: The 4-bromoisoxazole is dissolved in an anhydrous solvent such as dichloromethane. Ethyl chloroformate is added dropwise, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine at position 4 serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, or alkenyl groups.

Reaction ConditionsSubstrateCoupling PartnerProductYieldReference
Pd(PPh₃)₄, K₂CO₃, DME/H₂O (1:1), 80°C4-BromoisoxazoleArylboronic acid4-Arylisoxazole85–92%
Pd(dppf)Cl₂, Na₂CO₃, DMF, 100°C4-BromoisoxazoleHeteroaryl pinacol boronate4-Heteroarylisoxazole78%

Key Findings :

  • Suzuki coupling proceeds efficiently under mild conditions, with yields exceeding 85% in optimized systems .

  • The electronic nature of the boronate partner influences reaction rates, with electron-rich aryl groups coupling faster .

Directed ortho Metalation (DoM)

The carbamate group directs metalation to adjacent positions, enabling regioselective functionalization.

Metalating AgentElectrophileProductYieldReference
LDA, THF, –78°CI₂3-Carbamate-4-bromo-5-iodoisoxazole65%
LDA, CO₂3-Carbamate-4-bromo-5-carboxyisoxazole58%

Mechanistic Insight :

  • The carbamate’s strong electron-withdrawing effect facilitates deprotonation at position 5 (meta to bromine) .

  • Subsequent quenching with electrophiles (e.g., iodine, CO₂) introduces functional groups without displacing bromine .

Nucleophilic Aromatic Substitution

Bromine at position 4 undergoes substitution under specific conditions, though reactivity is moderate due to the isoxazole’s aromatic stability.

NucleophileConditionsProductYieldReference
NaN₃, DMF, 120°C24 hr4-Azidoisoxazole40%
NH₃ (liq.), CuI100°C, sealed tube4-Aminoisoxazole32%

Limitations :

  • Reactions require elevated temperatures and prolonged reaction times .

  • Competing side reactions (e.g., ring opening) may reduce yields .

Hydrolysis and Deprotection of the Carbamate Group

The ethyl carbamate can be cleaved under acidic or basic conditions to yield the free amine.

ConditionsProductYieldReference
6M HCl, reflux, 6 hr4-Bromoisoxazol-3-amine88%
TFA, DCM, rt, 2 hr4-Bromoisoxazol-3-amine95%

Applications :

  • The resulting amine serves as a precursor for reductive amination or peptide coupling .

Reductive Amination and Further Transformations

Post-hydrolysis, the free amine undergoes reductive amination to form secondary or tertiary amines.

Aldehyde/KetoneReducing AgentProductYieldReference
BenzaldehydeNaBH₃CN3-(Benzylamino)-4-bromoisoxazole74%
CyclohexanoneNaBH(OAc)₃3-(Cyclohexylamino)-4-bromoisoxazole68%

Optimization :

  • Acetic acid as a catalyst improves imine formation efficiency .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethyl (4-bromoisoxazol-3-yl)carbamate has been investigated for its potential anticancer properties. Isoxazole derivatives are known for their ability to inhibit various kinases involved in cancer progression. Research indicates that similar compounds can exhibit selective antiproliferative activity against cancer cell lines, suggesting that this compound may also possess such properties. For example, studies have shown that isoxazole derivatives can inhibit FMS kinase and exhibit cytotoxic effects on tumor cells, which could be relevant for developing new cancer therapies .

Inflammation and Pain Management
Compounds containing isoxazole rings have been explored as anti-inflammatory agents. They target pathways involved in inflammatory diseases, such as rheumatoid arthritis. This compound may share this potential due to its structural similarities with other effective isoxazole derivatives that inhibit pro-inflammatory cytokines and enzymes like COX-2 .

Pharmacology

Neurological Disorders
Isoxazole derivatives have been studied for their interaction with nicotinic acetylcholine receptors, making them candidates for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. This compound could potentially act as a ligand for these receptors, contributing to neuroprotective effects .

Antimicrobial Properties
There is emerging evidence that certain isoxazole derivatives possess antimicrobial activity against various pathogens. The unique structure of this compound may enhance its efficacy against bacterial and fungal strains, making it a candidate for further investigation in the development of antimicrobial agents .

Agricultural Applications

Pesticide Development
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Research on related isoxazole compounds has shown effectiveness in controlling pests and diseases in crops. This compound may similarly contribute to the development of safer and more effective agricultural chemicals .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityPeifer et al., 2009Isoxazole derivatives show potent inhibition of cancer cell proliferation.
Anti-inflammatory EffectsSilva et al., 2002Compounds targeting nAChR can reduce inflammation effectively.
Neurological DisordersLaufer et al., 2006Isoxazole-based compounds exhibit neuroprotective properties.
Pesticide DevelopmentTzanetou et al., 2014Isoxazole derivatives demonstrate efficacy against crop pests.

Mechanism of Action

The mechanism of action of Ethyl (4-bromoisoxazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Substituent Effects on Isoxazol-3-yl Carbamates
Compound Substituent Yield Key NMR Shifts (¹H, CDCl₃) Reference
5-Isopropylisoxazol-3-yl dimethylcarbamate 5-isopropyl 80% δ 6.12 (s, 1H), 3.09 (s, 3H)
Ethyl (4-bromoisoxazol-3-yl)carbamate 4-bromo N/A* Expected downfield shifts for H-5
Methylisoxazol-5-yl derivatives 3-methyl N/A

*Specific synthesis data for the bromo derivative is unavailable in the provided evidence.

Stability and Reactivity

  • Electronic Effects : Bromine’s electron-withdrawing nature may stabilize the isoxazole ring but reduce nucleophilicity at the 3-position, affecting downstream reactions.
  • Thermal Stability : Carbamates with bulky substituents (e.g., isopropyl) show moderate stability under standard conditions . Bromine’s size and polarity may alter decomposition pathways.

Biological Activity

Ethyl (4-bromoisoxazol-3-yl)carbamate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₈BrN₃O₂
  • Molecular Weight : 232.06 g/mol
  • IUPAC Name : Ethyl 4-bromo-1,2-oxazole-3-carboxylate

This compound features a brominated isoxazole ring, which is known for its potential in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are critical for cellular processes. For example, it may interfere with pathways related to inflammation and cell proliferation.
  • Modulation of Receptor Activity : It has been studied as an allosteric modulator for certain nuclear receptors, which play a role in gene expression and cellular signaling.
  • Cytotoxic Effects on Pathogens : this compound exhibits cytotoxic effects against various pathogens, including ticks and other parasites.

Efficacy Against Ticks

A recent study evaluated the efficacy of this compound on the tick Rhipicephalus (Boophilus) microplus. The results indicated significant reductions in tick viability across different life stages:

Life StageCumulative Reduction (%)
Larvae98.3%
Nymphs72%
Adults27%

The compound's effectiveness decreased with the maturity of the tick, suggesting that it is more potent against earlier developmental stages. The mechanism behind this effect appears to involve apoptosis in tick cells, leading to reduced egg production and viability .

Cytotoxicity and Safety Profile

In terms of safety, this compound has demonstrated low acute toxicity in mammalian models. Its genotoxic and mutagenic potential is also considered low, making it a candidate for further development in agricultural or medicinal applications .

Case Studies

  • Case Study on Tick Control : In a controlled environment, this compound was applied to cattle infested with R. microplus. The treatment resulted in a significant decrease in larval development and egg hatching rates, indicating its potential as an effective ixodicide .
  • Allosteric Modulation Study : Another study focused on the compound's role as an allosteric modulator for retinoic acid receptor-related orphan receptor γt (RORγt). It was found to significantly reduce IL-17a mRNA expression in treated cells, demonstrating its potential in managing autoimmune conditions .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl (4-bromoisoxazol-3-yl)carbamate be optimized for improved yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use dry tetrahydrofuran (THF) as a solvent and potassium tert-butoxide (1M in THF) as a base to deprotonate the hydroxyl group of 4-bromoisoxazol-3-ol. Maintain temperatures between 0°C and room temperature (RT) during reagent addition to minimize side reactions .
  • Catalyst Selection : Employ carbamoyl chlorides (e.g., N,N-dimethyl carbamoyl chloride) in stoichiometric excess (1.5–2.5 eq.) to drive the reaction to completion. Stir for 16 hours at RT to ensure full conversion .
  • Purification : Post-reaction, concentrate the solvent and purify via silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 20% ethyl acetate). Monitor purity using ¹H NMR and mass spectrometry (MS) .

Q. What validated analytical techniques are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer :

  • GC-MS : Use selected-ion monitoring (SIM) mode with fragments at m/z 62, 74, and 89 for specificity. Calibrate with internal standards (e.g., butyl carbamate) to achieve a linear range of 0.39–1600 µg/L (R² ≥ 0.9999). Limit of detection (LOD) and quantification (LOQ) should be validated at 0.323 µg/L and 1.067 µg/L, respectively .
  • HPLC with Fluorescence Detection : Derivatize with 9-xanthydrol for enhanced sensitivity. Validate recovery rates (104–115%) and precision (RSD < 6.13%) in matrices like wine or synthetic mixtures .
  • Quality Control : Include intra-day and inter-day precision checks with relative standard deviations (RSD) ≤ 8.76%, as demonstrated for ethyl carbamate analogs .

Advanced Research Questions

Q. How does the 4-bromoisoxazole substituent influence metabolic activation and DNA adduct formation compared to ethyl carbamate?

  • Methodological Answer :

  • Metabolic Pathways : Investigate cytochrome P450 (CYP2E1)-mediated oxidation using human liver microsomes. Monitor metabolites like vinyl carbamate or brominated analogs via LC-MS/MS. Compare reaction rates with ethyl carbamate controls .
  • DNA Adduct Analysis : Use ³²P-postlabeling or high-resolution mass spectrometry to detect 1,N⁶-ethenoadenosine adducts in vitro. Assess dose-dependence in rodent hepatocytes or lung tissue models, noting differences in adduct stability due to bromine’s electron-withdrawing effects .

Q. How can contradictions in genotoxicity data for ethyl carbamate derivatives be resolved under varying experimental conditions?

  • Methodological Answer :

  • Assay Design : Systematically vary metabolic activation (e.g., S9 mix), cell types (human lymphocytes vs. rodent fibroblasts), and exposure durations. For example, sister chromatid exchange (SCE) assays in human lymphocytes may show positivity, while micronucleus tests in the same cells yield negative results .
  • Dose-Response Analysis : Use low-dose extrapolation models to distinguish threshold effects. For instance, clastogenicity in vivo (e.g., mouse liver) often lacks dose-dependence, whereas SCE exhibits linear trends .

Q. What strategies mitigate this compound formation in complex matrices without compromising reaction efficiency?

  • Methodological Answer :

  • Precursor Control : Limit urea or cyanate precursors in fermentation systems. For synthetic matrices, replace ethanol with alternative solvents (e.g., acetonitrile) to prevent carbamate formation .
  • Enzymatic Degradation : Introduce recombinant urethanases (e.g., from Bacillus licheniformis) to hydrolyze carbamates post-synthesis. Optimize enzyme activity at pH 7.0–8.5 and 30–40°C .
  • Process Monitoring : Implement real-time GC-MS to track carbamate levels during synthesis, adjusting reaction parameters dynamically .

Q. What are the critical validation parameters for GC-MS analysis of this compound in biological matrices?

  • Methodological Answer :

  • Linearity : Establish calibration curves with R² ≥ 0.999 over 12.5–1600 µg/L. Use deuterated internal standards (e.g., d₅-ethyl carbamate) for matrix correction .
  • Accuracy/Precision : Achieve recovery rates of 90–110% and RSD < 10% across triplicate analyses. Validate with spiked samples (e.g., 10–100 µg/L in liver homogenates) .
  • Specificity : Confirm absence of interference from co-eluting metabolites (e.g., 2-hydroxyethyl carbamate) using high-resolution MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.